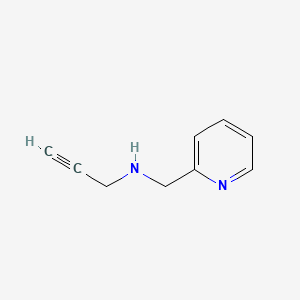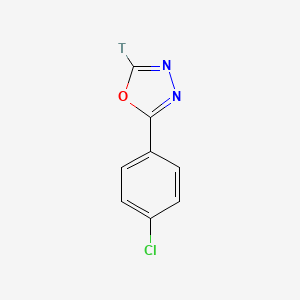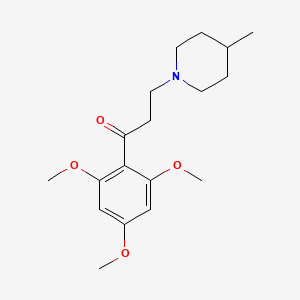
2-Butanone, 3-(formyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(formyloxy)- can be achieved through several methods. One common approach involves the reaction of butanone with formic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the formyloxy group on the butanone molecule.
Industrial Production Methods
Industrial production of 2-Butanone, 3-(formyloxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include the use of molecular sieves or other catalytic materials to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-Butanone, 3-(formyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex molecules.
Reduction: It can be reduced to simpler compounds, often involving the removal of the formyloxy group.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to substitute the formyloxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
2-Butanone, 3-(formyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Butanone, 3-(formyloxy)- involves its interaction with specific molecular targets and pathways. The formyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simpler ketone with similar reactivity but lacking the formyloxy group.
Acetone: Another ketone with a similar structure but different chemical properties.
2-Butanol: An alcohol that can be oxidized to form butanone derivatives.
Uniqueness
2-Butanone, 3-(formyloxy)- is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required, distinguishing it from other similar compounds.
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC名 |
3-oxobutan-2-yl formate |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(2)8-3-6/h3,5H,1-2H3 |
InChIキー |
XAQLIINYMRFEFW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


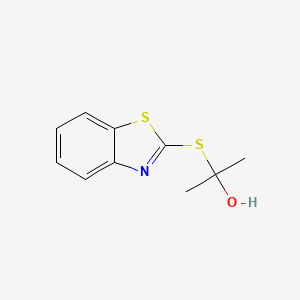
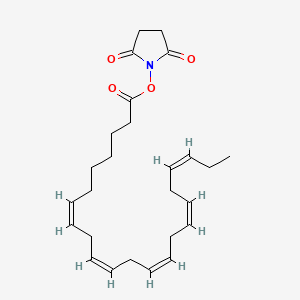
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
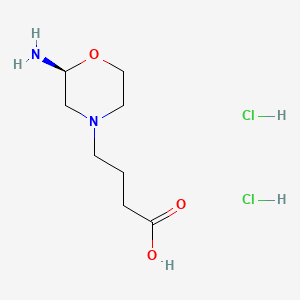
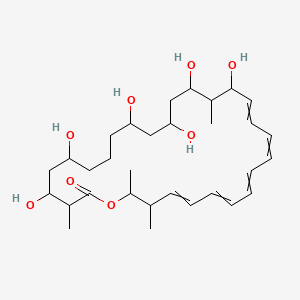
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
